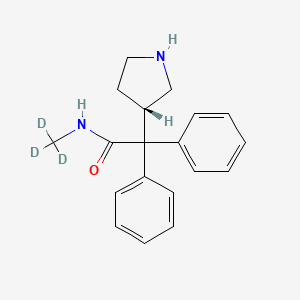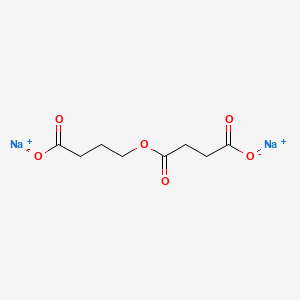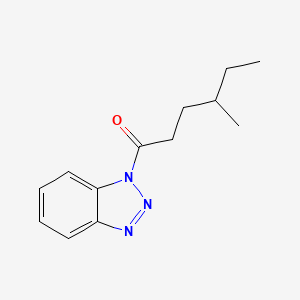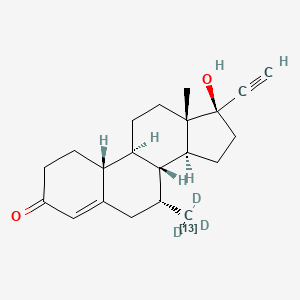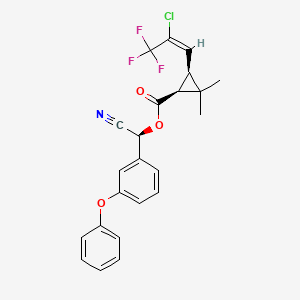
(1S)-cis-(E)-gamma-Cyhalothrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-cis-(E)-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-cis-(E)-gamma-Cyhalothrin involves several steps, starting from the preparation of the key intermediate, cyhalothric acid. The process typically includes:
Esterification: Cyhalothric acid is esterified with an alcohol in the presence of a catalyst to form the ester intermediate.
Cyclization: The ester intermediate undergoes cyclization to form the core structure of this compound.
Isomerization: The final step involves the isomerization of the compound to obtain the desired (1S)-cis-(E) configuration.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: The synthesis is typically performed in batch reactors to control reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the pure compound.
化学反応の分析
Types of Reactions
(1S)-cis-(E)-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyhalothric acid derivatives, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
(1S)-cis-(E)-gamma-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticidal formulations with improved safety profiles.
Industry: Utilized in the development of pest control products for agriculture and public health.
作用機序
The primary mechanism of action of (1S)-cis-(E)-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. This compound is highly selective for insect sodium channels, which contributes to its low toxicity in mammals.
類似化合物との比較
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: A commonly used pyrethroid with a similar mode of action.
Uniqueness
(1S)-cis-(E)-gamma-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. Its (1S)-cis-(E) configuration provides higher efficacy compared to other isomers, making it a preferred choice in pest control applications.
特性
分子式 |
C23H19ClF3NO3 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12+/t17-,18-,20-/m1/s1 |
InChIキー |
ZXQYGBMAQZUVMI-VZGXFZGHSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


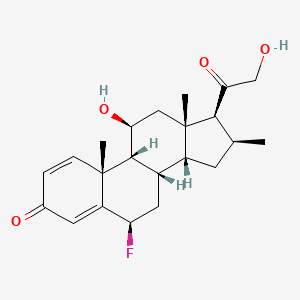
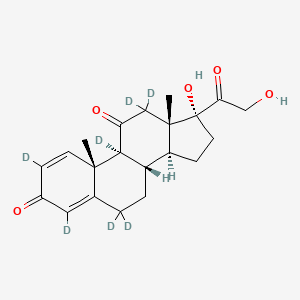
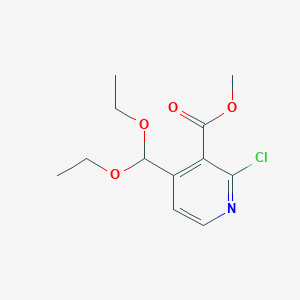
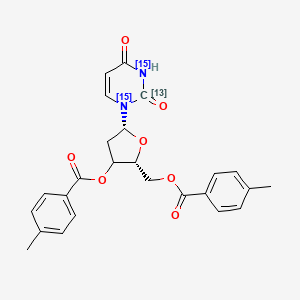
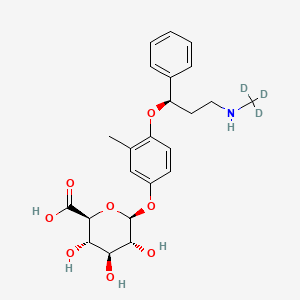
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
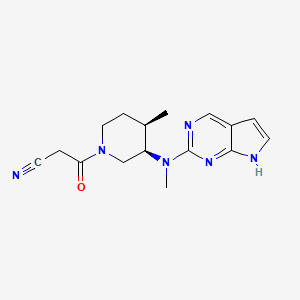
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)
![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)
